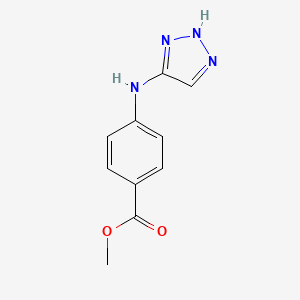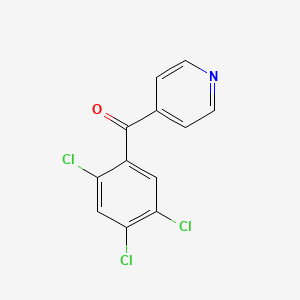
(Pyridin-4-yl)(2,4,5-trichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- is a chemical compound with the molecular formula C12H6Cl3NO. It is known for its unique structure, which includes a pyridine ring and a trichlorophenyl group.
Méthodes De Préparation
The synthesis of Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- typically involves the reaction of 4-pyridinecarboxaldehyde with 2,4,5-trichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- can be compared with other similar compounds, such as:
- Methanone,4-pyridinyl(2,4-dichlorophenyl)-
- Methanone,4-pyridinyl(2,5-dichlorophenyl)-
- Methanone,4-pyridinyl(3,4,5-trichlorophenyl)-
These compounds share structural similarities but differ in the number and position of chlorine atoms on the phenyl ring. The unique arrangement of chlorine atoms in Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
62246-99-5 |
|---|---|
Formule moléculaire |
C12H6Cl3NO |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
pyridin-4-yl-(2,4,5-trichlorophenyl)methanone |
InChI |
InChI=1S/C12H6Cl3NO/c13-9-6-11(15)10(14)5-8(9)12(17)7-1-3-16-4-2-7/h1-6H |
Clé InChI |
OVRAIAQQUIYYIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


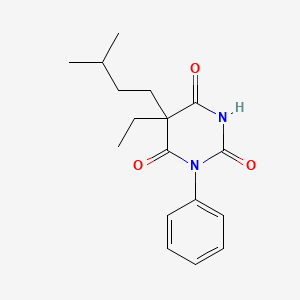
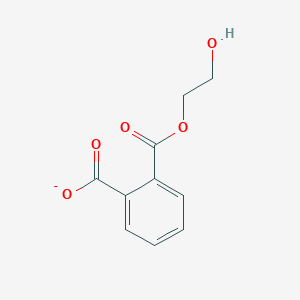
![[(5-Chloro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B13999845.png)
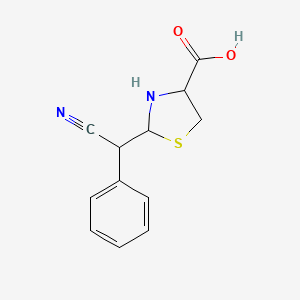
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
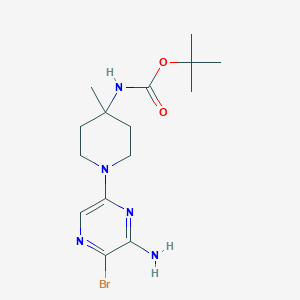
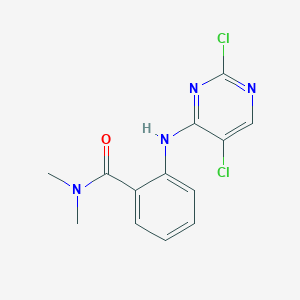
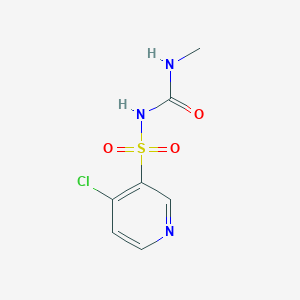
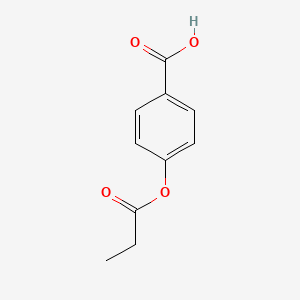
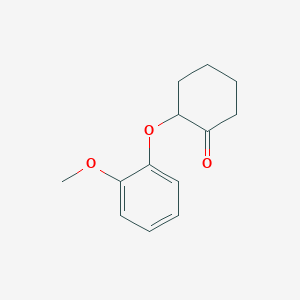
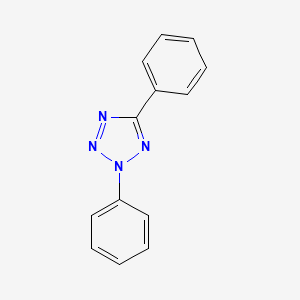
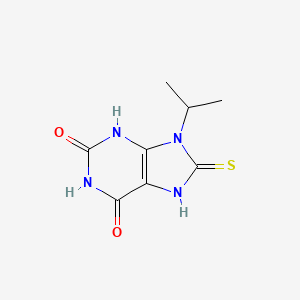
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
